Anti-CHIKV Potency: Head-to-Head IC₅₀ Comparison Against In‑Patent Compounds I, II, and III
In a cell‑based CHIKV‑GFP reporter assay, 3‑methylnaphtho[2,1‑d]thiazol‑2(3H)‑imine (Compound IV, internal designation G8) demonstrated an IC₅₀ of 2.59 μM, representing the most potent inhibition among the four disclosed lead compounds [1]. The closest comparator, Compound III (5H‑[1,2,4]triazino[5,6‑b]indole‑3‑thiol), exhibited an IC₅₀ of 2.82 μM, while Compounds I and II showed substantially weaker inhibition at 10.88 μM and 4.9 μM, respectively [1]. This establishes Compound IV as the most potent scaffold within this chemotype series under identical assay conditions.
| Evidence Dimension | Inhibition of CHIKV‑GFP reporter virus replication in cell culture |
|---|---|
| Target Compound Data | IC₅₀ = 2.59 μM (Compound IV / G8) |
| Comparator Or Baseline | Compound I: IC₅₀ = 10.88 μM; Compound II: IC₅₀ = 4.9 μM; Compound III: IC₅₀ = 2.82 μM |
| Quantified Difference | Compound IV is 4.2‑fold more potent than Compound I, 1.9‑fold more potent than Compound II, and 1.09‑fold more potent than Compound III |
| Conditions | CHIKV‑GFP reporter virus (strain 181/25); cell‑based infection assay; compounds tested in parallel from the same high‑throughput screening cascade (40,000‑compound library, nsP2 FRET‑based primary screen followed by cellular validation) |
Why This Matters
For procurement decisions in antiviral drug discovery, Compound IV offers the highest anti‑CHIKV potency among the four patent‑disclosed leads, maximizing the probability of achieving therapeutic efficacy at the lowest exposure levels.
- [1] Harmon, B. N.; Negrete, O.; Schoeniger, J. S.; Saada, E. A. Small Molecule Inhibitors for Treatment of Alpha Viruses. U.S. Patent 11,564,919, January 31, 2023. See description at columns 378–382. View Source
